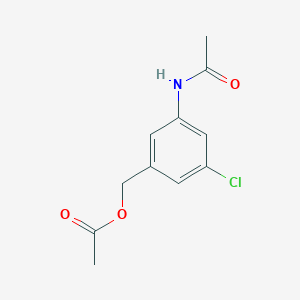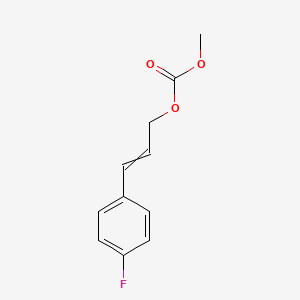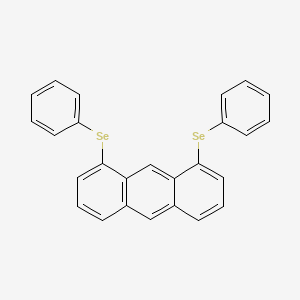
1,8-Bis(phenylselanyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis(phenylselanyl)anthracene is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of phenylselanyl groups at the 1 and 8 positions of the anthracene core. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 1,8-dibromoanthracene with phenylselanylboronic acid in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phenylselanyl groups. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide.
Analyse Des Réactions Chimiques
1,8-Bis(phenylselanyl)anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The phenylselanyl groups can be oxidized to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The phenylselanyl groups can be reduced to form selenides. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The phenylselanyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound with hydrogen peroxide can yield 1,8-Bis(phenylseleninyl)anthracene .
Applications De Recherche Scientifique
1,8-Bis(phenylselanyl)anthracene has several scientific research applications due to its unique properties:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology: The compound’s photophysical properties make it useful in the study of biological systems, particularly in fluorescence microscopy and imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to generate reactive oxygen species upon irradiation.
Mécanisme D'action
The mechanism of action of 1,8-Bis(phenylselanyl)anthracene involves its ability to interact with various molecular targets through its phenylselanyl groups. These interactions can lead to the generation of reactive oxygen species, which can induce oxidative stress in cells. The compound’s photophysical properties also allow it to act as a photosensitizer, absorbing light and transferring energy to molecular oxygen to produce singlet oxygen, a highly reactive form of oxygen that can damage cellular components .
Comparaison Avec Des Composés Similaires
1,8-Bis(phenylselanyl)anthracene can be compared with other anthracene derivatives, such as 1,8-Bis(phenylethynyl)anthracene and 1,8-Bis(dimesitylboryl)anthracene .
1,8-Bis(phenylethynyl)anthracene: This compound has phenylethynyl groups instead of phenylselanyl groups. It exhibits different photophysical properties and is used in different applications, such as in the development of blue-emitting OLEDs.
1,8-Bis(dimesitylboryl)anthracene: This compound contains dimesitylboryl groups, which significantly alter its electronic properties. It is used in the study of anion binding and as a fluorescent sensor for fluoride and cyanide ions.
The uniqueness of this compound lies in its selenium-containing groups, which impart distinct chemical reactivity and photophysical properties compared to its carbon- or boron-containing analogs.
Propriétés
Numéro CAS |
515159-05-4 |
|---|---|
Formule moléculaire |
C26H18Se2 |
Poids moléculaire |
488.4 g/mol |
Nom IUPAC |
1,8-bis(phenylselanyl)anthracene |
InChI |
InChI=1S/C26H18Se2/c1-3-11-21(12-4-1)27-25-15-7-9-19-17-20-10-8-16-26(24(20)18-23(19)25)28-22-13-5-2-6-14-22/h1-18H |
Clé InChI |
MLJVHDGHDWBKNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Se]C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)[Se]C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



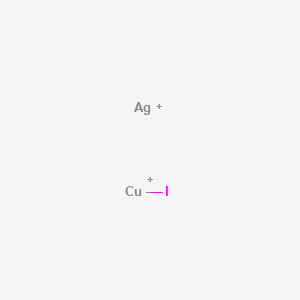
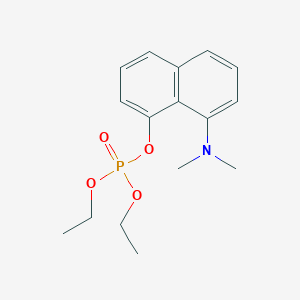
![4,7-Dimethylbicyclo[3.2.1]octan-6-one](/img/structure/B14250419.png)
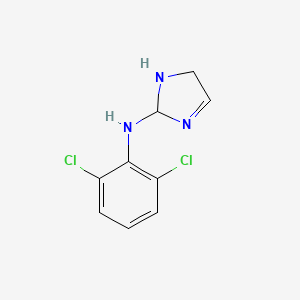
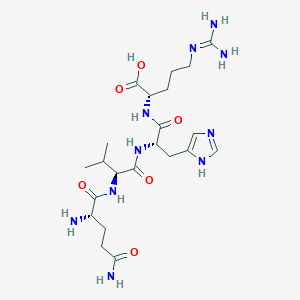
![(3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}hexanoic acid](/img/structure/B14250442.png)

![Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate](/img/structure/B14250447.png)

![Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]-](/img/structure/B14250454.png)
